1-(Butan-2-yl)-2-isocyanobenzene

Description

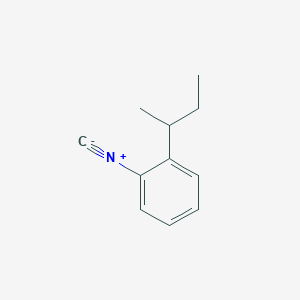

1-(Butan-2-yl)-2-isocyanobenzene is an aromatic compound featuring a benzene ring substituted with a sec-butyl (butan-2-yl) group at position 1 and an isocyanide (-NC) functional group at position 2. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol. The isocyanide group imparts unique reactivity, making it valuable in multicomponent reactions (MCRs) and coordination chemistry . The sec-butyl substituent introduces steric bulk, which influences both physical properties (e.g., solubility) and chemical behavior (e.g., reaction kinetics).

Properties

IUPAC Name |

1-butan-2-yl-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPMLMEUPMPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398247 | |

| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-04-4 | |

| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-2-isocyanobenzene typically involves the following steps:

Formation of the Benzylamine Intermediate: The starting material, 2-nitrobenzyl chloride, undergoes a reduction reaction to form 2-aminobenzyl chloride.

Substitution Reaction: The 2-aminobenzyl chloride is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to form 1-(Butan-2-yl)-2-aminobenzene.

Isocyanide Formation: Finally, the 1-(Butan-2-yl)-2-aminobenzene is treated with chloroform and a strong base like sodium hydroxide to form this compound through a Hofmann rearrangement reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-2-isocyanobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the isocyanide group to an amine group.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides of this compound.

Reduction: 1-(Butan-2-yl)-2-aminobenzene.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-yl)-2-isocyanobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-2-isocyanobenzene involves its interaction with molecular targets through its isocyanide group. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, making the compound of interest for studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-(Butan-2-yl)-2-isocyanobenzene with four analogous compounds:

Biological Activity

1-(Butan-2-yl)-2-isocyanobenzene, a compound with the CAS number 602262-04-4, is notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its isocyanide functional group, which significantly influences its reactivity and biological interactions. The molecular weight of this compound is approximately 159.23 g/mol, and it has a unique structure that allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biological Activity

Recent studies indicate that this compound exhibits potential biological activities , particularly in the realms of antimicrobial and anticancer properties. The following sections detail these activities and their implications.

Antimicrobial Activity

Research has demonstrated that compounds containing isocyanide groups can exhibit significant antimicrobial properties. The mechanism often involves disrupting cellular functions by interacting with microbial enzymes or structural proteins. For instance, studies have shown that derivatives of isocyanobenzenes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro assays. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to altered protein functions that promote cell death .

The mechanism of action for this compound primarily involves its interaction with biomolecules:

- Covalent Bond Formation : The isocyanide group can react with nucleophilic sites on proteins, leading to modifications that affect enzyme activity and cellular pathways.

- Signal Transduction Modulation : By altering protein functions, this compound may influence key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Assays : In a study examining various isocyanobenzenes, this compound showed significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Butan-2-yl)-4-isocyanobenzene | Isocyanide | Antimicrobial |

| 1-(Butan-2-yl)-3-isocyanobenzene | Isocyanide | Anticancer |

| 1-(Butan-2-yl)-2-aminobenzene | Amine | Less potent than isocyanides |

The positioning of the isocyanide group significantly influences the biological activity of these compounds. For instance, the specific arrangement in this compound enhances its reactivity compared to its positional isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.